2-Chloropropane-1,1,1,3,3,3-D6

Catalog No.
S3332556
CAS No.
23197-02-6
M.F
C3H7Cl
M. Wt
84.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane-1,1,1,3,3,3-D6

CAS Number

23197-02-6

Product Name

2-Chloropropane-1,1,1,3,3,3-D6

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuteriopropane

Molecular Formula

C3H7Cl

Molecular Weight

84.58 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3

InChI Key

ULYZAYCEDJDHCC-WFGJKAKNSA-N

SMILES

CC(C)Cl

Canonical SMILES

CC(C)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl

2-Chloropropane-1,1,1,3,3,3-D6 is a deuterated derivative of 2-chloropropane, where hydrogen atoms are replaced with deuterium isotopes. This compound has the chemical formula C3H7ClD6C_3H_7ClD_6 and appears as a colorless liquid with a chloroform-like odor. It is less dense than water and its vapors are heavier than air, posing potential risks for skin and eye irritation upon exposure. The compound is known for its moderate to high reactivity due to the presence of halogen atoms, which can lead to various

2-Chloropropane-1,1,1,3,3,3-D6 itself likely does not have a specific mechanism of action in biological systems. Its primary use is as a solvent in scientific research, particularly in applications where the deuterium substitution is advantageous (discussed below).

  • Flammability: Flammable liquid ()
  • Toxicity: Data on the specific toxicity of 2-Chloropropane-1,1,1,3,3,3-D6 is limited. However, due to its similarity to non-deuterated 2-chloropropane, it is likely to exhibit similar hazardous properties. 2-Chloropropane is a central nervous system depressant and can cause irritation to the eyes, skin, and respiratory system upon exposure (3 ).
  • Reactivity: Can react with strong oxidizing agents.
  • Internal Standard in Mass Spectrometry

    Due to its distinct mass spectrum compared to the unlabeled 2-chloropropane, 2-CP-d6 is valuable as an internal standard in mass spectrometry []. An internal standard is a compound deliberately added to a sample before analysis. By comparing the signal of the analyte (the compound of interest) to the signal of the internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of the analyte [].

  • Mechanistic Studies using Deuterium Labeling

    The selective replacement of hydrogens with deuterium allows scientists to investigate reaction mechanisms. When a reaction involves breaking a C-H bond, using 2-CP-d6 can reveal if the reaction proceeds through a specific pathway where the hydrogen is lost. By analyzing the final product and observing the presence or absence of deuterium at specific positions, researchers can gain insights into reaction steps and intermediates [].

  • Pharmaceutical Research

    Isotopically labeled compounds are increasingly used in drug discovery and development. 2-CP-d6 may be a helpful tool in studies related to chloropropane metabolism or potential chloropropane-based drugs. The deuterium label can aid in tracking the fate of the compound in the body and minimizing interference from endogenous (naturally occurring) compounds during analysis [].

Typical of halogenated aliphatic compounds:

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide ions or alkoxides.
  • Elimination Reactions: Under certain conditions, it can also undergo elimination reactions to form alkenes.
  • Radical Reactions: The presence of chlorine makes it susceptible to radical reactions, particularly in the presence of UV light or heat.

These reactions are significant in organic synthesis and can lead to the formation of various products .

Synthesis of 2-chloropropane-1,1,1,3,3,3-D6 can be achieved through various methods:

  • Halogenation of Propane: Reacting propane with chlorine gas in the presence of UV light can yield chlorinated products. Deuterated solvents may be used to incorporate deuterium into the final product.
  • Reduction of 2-Chloropropene: Another method involves the reduction of 2-chloropropene using deuterated reducing agents.

These methods allow for controlled synthesis and incorporation of deuterium into the molecular structure .

2-Chloropropane-1,1,1,3,3,3-D6 has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • NMR Studies: Due to its deuterium content, it is useful in nuclear magnetic resonance studies for elucidating molecular structures.
  • Solvent: It may also be utilized as a solvent in various

Interaction studies involving 2-chloropropane-1,1,1,3,3,3-D6 focus on its reactivity with other chemicals:

  • Reactivity with Nucleophiles: Studies indicate that it reacts readily with nucleophiles in substitution reactions.
  • Compatibility with Other Solvents: Its behavior in mixtures with other solvents has been examined to understand solvation effects and reaction kinetics.

These studies are crucial for understanding how this compound behaves in different chemical environments .

Several compounds share structural similarities with 2-chloropropane-1,1,1,3,3,3-D6. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
2-ChloropropaneC3H7ClC_3H_7ClNon-deuterated form; commonly used as a solvent.
1-Bromo-2-chloropropaneC3H6BrClC_3H_6BrClContains bromine; used as an alkylating agent.
2-Bromo-1-chloropropaneC3H6BrClC_3H_6BrClSimilar reactivity; acts as a halogenating agent.
1-Chloro-2-methylpropaneC4H9ClC_4H9ClDifferent branching; used in organic synthesis.

The uniqueness of 2-chloropropane-1,1,1,3,3,3-D6 lies primarily in its isotopic composition (deuteration), which influences its physical and chemical properties compared to its non-deuterated counterparts .

XLogP3

1.6

Dates

Modify: 2024-04-14

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